molecular formula C7H13BrO B14266377 5-Bromo-4-methoxy-4-methylpent-1-ene CAS No. 135312-62-8

5-Bromo-4-methoxy-4-methylpent-1-ene

Cat. No.: B14266377
CAS No.: 135312-62-8
M. Wt: 193.08 g/mol
InChI Key: BJTKOOKEFVFRSJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-4-methylpent-1-ene is an organic compound with the molecular formula C7H13BrO It is a brominated alkene with a methoxy group and a methyl group attached to the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-4-methoxy-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-4-methylpent-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs at room temperature and yields the desired product through a free radical mechanism .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. Reactions are typically carried out in polar solvents like ethanol or water.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution: Products include 4-methoxy-4-methylpent-1-ol, 4-methoxy-4-methylpent-1-amine, etc.

    Elimination: Products include 4-methoxy-4-methylpent-2-ene.

    Oxidation: Products include 4-methoxy-4-methylpentanal and 4-methoxy-4-methylpentanoic acid.

Scientific Research Applications

5-Bromo-4-methoxy-4-methylpent-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated alkenes on biological systems, including their potential as enzyme inhibitors or signaling molecules.

    Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-4-methylpent-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering cellular signaling pathways. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-methylpent-1-ene: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-4-methylpent-1-ene: Lacks the methoxy group, affecting its solubility and reactivity.

    4-Methoxy-4-methylpent-2-ene:

Uniqueness

5-Bromo-4-methoxy-4-methylpent-1-ene is unique due to the combination of the bromine atom, methoxy group, and alkene functionality. This combination provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

135312-62-8

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

5-bromo-4-methoxy-4-methylpent-1-ene

InChI

InChI=1S/C7H13BrO/c1-4-5-7(2,6-8)9-3/h4H,1,5-6H2,2-3H3

InChI Key

BJTKOOKEFVFRSJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(CBr)OC

Origin of Product

United States

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